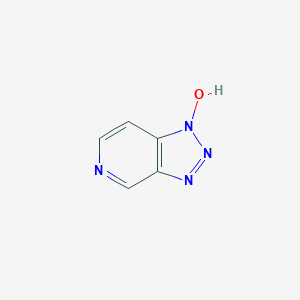
1-Hydroxy-5-azabenzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-5-azabenzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Overview
HOBt is widely used as an additive in peptide synthesis due to its ability to facilitate the coupling of amino acids while minimizing racemization. This property is especially beneficial when synthesizing peptides that require high purity and specific stereochemistry.
Mechanism of Action
HOBt acts by stabilizing the activated acyl species during the coupling reaction, thus preventing side reactions that can lead to racemization or degradation of sensitive functional groups. The use of HOBt in conjunction with carbodiimides (such as DIC or EDC) has been shown to significantly improve coupling efficiency.
Case Study: Comparison with Other Coupling Agents
Research has demonstrated that HOBt outperforms traditional coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) in certain scenarios. A study published in the Journal of Organic Chemistry compared the efficiency of various coupling agents, revealing that reactions utilizing HOBt yielded higher purity and better overall yields than those using other common reagents .
Synthesis of Bioactive Compounds
Beyond peptides, HOBt has been utilized in synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals. Its role as a coupling agent extends to forming complex molecules where amide bonds are essential.
Case Study: Pharmaceutical Applications
A notable application involves the synthesis of inhibitors for specific enzymes, where HOBt was integral in forming key amide linkages. The efficiency of HOBt in these reactions allowed for streamlined synthesis pathways, reducing both time and cost .
Propiedades
Número CAS |
185839-73-0 |
|---|---|
Fórmula molecular |
C5H4N4O |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
1-hydroxytriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H |
Clave InChI |
YFYIKMFTXUYSEC-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1N(N=N2)O |
SMILES canónico |
C1=CN=CC2=C1N(N=N2)O |
Sinónimos |
1H-1,2,3-Triazolo[4,5-c]pyridine,1-hydroxy-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













